N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of sulfonyl carboxamides. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring, an isochromene moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-24-9-10-26-17-3-2-4-18(12-17)27(22,23)20-19(21)15-5-6-16-13-25-8-7-14(16)11-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKVUZYYWTKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC3=C(COCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps:
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Formation of the Isochromene Core: : The synthesis begins with the preparation of the isochromene core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a 2-(2-hydroxyphenyl)ethanol derivative, under acidic conditions.
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Introduction of the Sulfonyl Group: : The next step involves the introduction of the sulfonyl group. This is typically done by reacting the isochromene derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
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Attachment of the Phenyl Ring: : The phenyl ring with the 2-methoxyethoxy substituent is then introduced through a nucleophilic aromatic substitution reaction. This step requires the use of a suitable phenol derivative and a strong base, such as sodium hydride, to facilitate the substitution.
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Formation of the Carboxamide Group: : Finally, the carboxamide group is introduced by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides), often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide has been explored for various scientific research applications:
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Medicinal Chemistry: : The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
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Biological Studies: : It can be used as a probe to study biological pathways and molecular targets, particularly those involving sulfonyl and carboxamide functionalities.
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Chemical Biology: : The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of related bioactive molecules.
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Industrial Applications: : It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects. The isochromene moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxamide can be compared with other similar compounds, such as:
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N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-carboxylate: : This compound differs by having a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.
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N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-sulfonamide: : This compound has a sulfonamide group instead of a carboxamide group, potentially altering its interaction with biological targets.
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N-[3-(2-methoxyethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isochromene-6-thioamide: : The presence of a thioamide group can significantly change the compound’s chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
